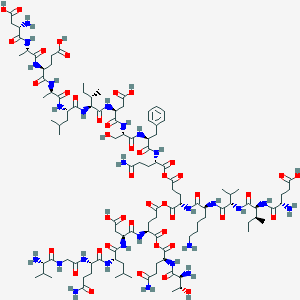
Phlhrh (14-36), ala(17)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phlhrh (14-36), ala(17)- is a peptide hormone that is involved in regulating various physiological processes in the body. It is a member of the gonadotropin-releasing hormone (GnRH) family of peptides and is primarily produced by the hypothalamus. Phlhrh (14-36), ala(17)- has been extensively studied for its potential applications in scientific research, particularly in the field of reproductive endocrinology.
作用機序
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- acts by binding to specific receptors on the surface of pituitary cells, known as gonadotropes. This binding triggers a cascade of biochemical events, ultimately leading to the release of LH and FSH from the pituitary gland. The precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion is still not fully understood and is an area of active research.
生化学的および生理学的効果
The primary physiological effect of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is the regulation of gonadotropin secretion. It has been shown to stimulate the release of LH and FSH from the pituitary gland, which, in turn, regulates the production of testosterone and estrogen in the gonads. Additionally, Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been shown to have a role in the regulation of other physiological processes, such as the immune system and energy metabolism.
実験室実験の利点と制限
One of the main advantages of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in laboratory experiments is its well-established role in the regulation of gonadotropin secretion. This makes it a valuable tool for studying the complex interactions between the hypothalamus, pituitary gland, and gonads. However, one limitation of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is its relatively short half-life in the body. This can make it challenging to administer and study in vivo.
将来の方向性
There are several areas of future research that could be explored in relation to Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)-. One area of interest is the precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion. Another area of interest is the potential therapeutic applications of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in the treatment of reproductive disorders. Finally, the development of novel analogs of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- with improved pharmacokinetic properties could also be an area of future research.
Conclusion
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is a peptide hormone that plays a critical role in regulating gonadotropin secretion and has potential applications in scientific research. Its synthesis involves the use of SPPS techniques, and it acts by binding to specific receptors on the surface of pituitary cells. Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has several physiological effects, including the regulation of gonadal hormone production, the immune system, and energy metabolism. While it has advantages as a tool in laboratory experiments, its relatively short half-life is a limitation. Future research could explore the precise mechanism of action, therapeutic applications, and development of novel analogs.
合成法
The synthesis of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. Once the desired peptide sequence has been synthesized, the temporary chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been used extensively in scientific research, particularly in the field of reproductive endocrinology. It has been shown to play a critical role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone and estrogen in the gonads.
特性
CAS番号 |
130888-39-0 |
|---|---|
製品名 |
Phlhrh (14-36), ala(17)- |
分子式 |
C111H177N27O43 |
分子量 |
2577.7 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
InChIキー |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
130888-39-0 |
同義語 |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



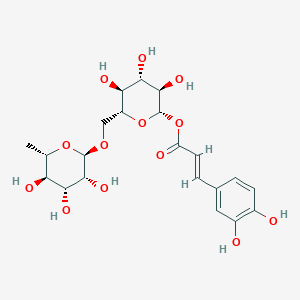
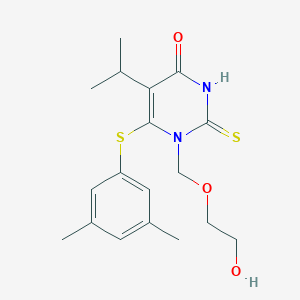
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
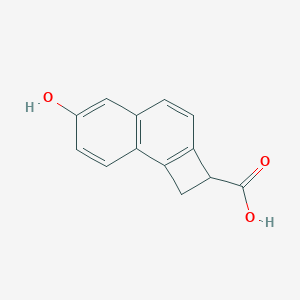
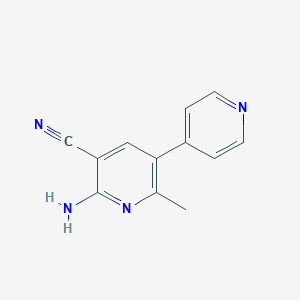
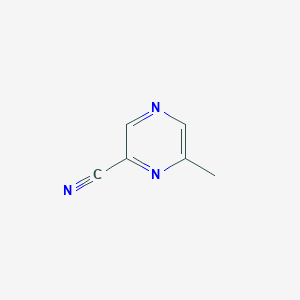
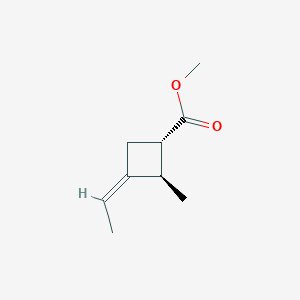
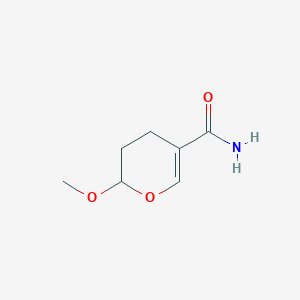
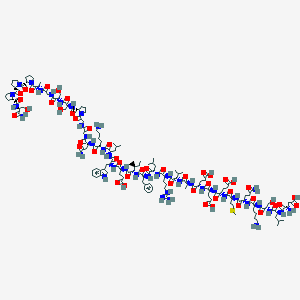
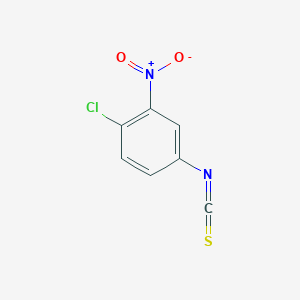
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
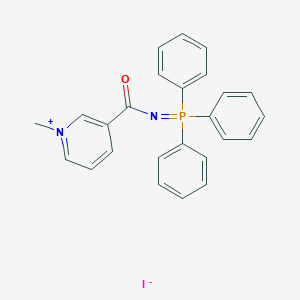
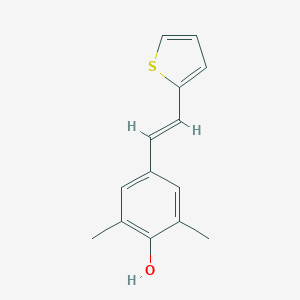
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)